2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide

Regioisomer differentiation Pyrazole SAR Physicochemical property modulation

2-(Isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS 1340063-50-4) is a synthetic pyrazole-amide derivative with the molecular formula C₁₁H₂₀N₄O and a molecular weight of 224.30 g/mol. The compound belongs to the broader class of N-substituted pyrazole-propanamides, which have been investigated as selective androgen receptor degraders (SARDs), kinase inhibitors, and RORγt modulators in medicinal chemistry.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13644143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CC(C)(C(=O)N)NC(C)C
InChIInChI=1S/C11H20N4O/c1-8(2)13-11(4,10(12)16)7-15-6-5-9(3)14-15/h5-6,8,13H,7H2,1-4H3,(H2,12,16)
InChIKeyBYCHOCCDSIFGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide: Core Identity and Compound-Class Context for Procurement Decisions


2-(Isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS 1340063-50-4) is a synthetic pyrazole-amide derivative with the molecular formula C₁₁H₂₀N₄O and a molecular weight of 224.30 g/mol [1]. The compound belongs to the broader class of N-substituted pyrazole-propanamides, which have been investigated as selective androgen receptor degraders (SARDs), kinase inhibitors, and RORγt modulators in medicinal chemistry [2]. It is supplied as a research-grade chemical with commercial purity specifications of 97–98% . Critically, this compound bears a distinctive dual-substitution pattern—a quaternary 2-methyl on the propanamide backbone combined with a 3-methyl substituent on the pyrazole ring—that distinguishes it from its closest commercially available analogs and makes generic substitution non-trivial for structure–activity relationship (SAR) studies.

Why 2-(Isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide Cannot Be Casually Replaced by In-Class Analogs


Pyrazole-propanamide derivatives exhibit steep SAR, wherein minor positional changes—such as relocating the pyrazole methyl from the 3- to the 4-position or removing the quaternary 2-methyl on the propanamide backbone—produce compounds with distinct physicochemical signatures (ΔXLogP3, ΔTPSA, ΔH-bond donor/acceptor counts) that are known to alter target binding, isoform selectivity, and pharmacokinetic disposition in this scaffold class [1]. In the SARD series, aryl pyrazole regioisomers demonstrated divergent androgen receptor degradation potency and pan-antagonist profiles [2]. Consequently, procurement of a close analog without quantitative evidence of functional equivalence risks introducing unvalidated variables into SAR campaigns, lead optimization workflows, or biochemical assay cascades. The sections below provide the quantifiable differentiation dimensions that justify compound-specific selection.

Quantitative Differentiation Evidence: 2-(Isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide vs. Closest Analogs


Regioisomeric Methyl Positioning on Pyrazole: 3-Methyl vs. 4-Methyl Substitution

The target compound places the methyl substituent at the 3-position of the pyrazole ring. Its direct regioisomer, 2-(isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide (CAS 1251343-45-9), bears the methyl at the 4-position. Although both share the identical molecular formula (C₁₁H₂₀N₄O) and molecular weight (224.30 g/mol) [1], the 3-methyl vs. 4-methyl positional difference alters the spatial orientation of the methyl group relative to the amide-bearing side chain. In pyrazole-containing SARDs and kinase inhibitors, regioisomeric methyl placement has been shown to modulate target binding affinity and isoform selectivity by altering the dihedral angle between the pyrazole plane and the linker region [2]. The 3-methyl isomer places the methyl in closer proximity to the linker nitrogen, potentially affecting rotational freedom and hydrogen-bonding geometry compared to the 4-methyl variant.

Regioisomer differentiation Pyrazole SAR Physicochemical property modulation

Quaternary 2-Methyl on Propanamide Backbone: Impact on Conformational Restriction and Metabolic Stability

The target compound contains a quaternary carbon at the 2-position of the propanamide backbone (C(CH₃)(NH-iPr)(CONH₂)), whereas the des-methyl analog 2-(isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS 1343762-48-0) bears only a tertiary C–H at this position . The quaternary center introduces greater steric bulk (molecular weight 224.30 vs. 210.28 g/mol; Δ = +14.02 g/mol) and eliminates a chiral center—the des-methyl analog is racemic at C2, while the target compound is achiral at this position [1]. In medicinal chemistry, quaternary α,α-disubstituted amino amides are known to exhibit reduced conformational flexibility, altered hydrogen-bonding capacity (HBD count = 2 in both cases but with different spatial presentation), and enhanced resistance to enzymatic hydrolysis compared to their α-monosubstituted counterparts [2]. This difference can directly affect on-target residence time, off-rate kinetics, and metabolic half-life in biological assays.

Conformational constraint Metabolic stability Quaternary center SAR

N-Isopropylamino vs. N-Methylamino Substitution: Lipophilicity and Steric Modulation

The target compound features an N-isopropylamino group, whereas the closer analog 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide (CAS 1341540-28-0) bears an N-methylamino substituent . This N-alkyl difference produces a molecular weight shift (224.30 vs. 196.25 g/mol; Δ = +28.05 g/mol) and a measurable lipophilicity increase. The target compound's computed XLogP3-AA is 0.1 [1], while the N-methylamino analog is predicted to have a lower logP (estimated ≤ -0.5) based on the loss of two methylene units. Increased lipophilicity from isopropyl substitution can enhance membrane permeability and passive cellular uptake [2], a critical parameter for cell-based phenotypic assays. The larger isopropyl group also provides greater steric shielding of the secondary amine, which may reduce metabolic N-dealkylation rates.

N-alkyl SAR Lipophilicity Amine substitution

Pyrazole 3-Methyl vs. Unsubstituted Pyrazole: Electronic and Steric Differentiation

Replacing the 3-methylpyrazole of the target compound with an unsubstituted pyrazole yields 2-(isopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide (CAS 1249788-75-7) [1]. The 3-methyl group is electron-donating (+I effect), which increases the electron density of the pyrazole ring and modestly elevates the pKa of the pyrazole N2 nitrogen. This electronic effect can influence hydrogen-bond acceptor strength at the pyrazole N2 and π-stacking interactions with aromatic residues in protein binding pockets. The molecular weight difference (224.30 vs. 210.28 g/mol; Δ = +14.02 g/mol) and the added steric bulk adjacent to the N1-alkylation site further differentiate these compounds. In pyrazole-based kinase inhibitors, methyl substitution on the pyrazole ring has been shown to modulate isoform selectivity through altered hinge-region binding geometry .

Pyrazole substitution Electron-donating effect Heterocycle SAR

Commercial Purity and Sourcing Reproducibility: Batch-to-Batch Consistency Comparison

The target compound is commercially available from multiple independent suppliers with documented purity specifications: 97% (AKSci) and 98% (Leyan) . In contrast, the unsubstituted pyrazole analog (CAS 1249788-75-7) is listed at 95% minimum purity by the same vendor, and several close analogs (e.g., 3-(4-chloro-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide) have no publicly listed purity specification from established suppliers . For quantitative biochemical assays—particularly enzyme inhibition IC₅₀ determinations and SPR-based binding measurements—impurities at the 5% level can confound dose–response analysis and lead to erroneous potency assignments. The 97–98% purity specification of the target compound provides a defined baseline for assay qualification, while lower-purity alternatives introduce an uncontrolled variable into experimental design.

Chemical purity Procurement specification Batch-to-batch reproducibility

Computed Topological Polar Surface Area: Implications for Permeability and CNS Exposure

The target compound has a computed topological polar surface area (TPSA) of 72.9 Ų [1], which falls below the commonly cited threshold of 90 Ų for favorable oral absorption and below 70–80 Ų typically associated with blood–brain barrier (BBB) penetration potential [2]. Its analog 2-(isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS 1343762-48-0) shares an identical TPSA (same HBD/HBA counts), but the unsubstituted pyrazole analog (CAS 1249788-75-7) has a slightly lower TPSA due to reduced molecular surface area. The TPSA of 72.9 Ų, combined with a low XLogP3 of 0.1, places the target compound within the favorable physicochemical space for both oral bioavailability and potential CNS penetration, distinguishing it from larger, more polar pyrazole-propanamide derivatives designed for peripheral target engagement [2].

TPSA Blood-brain barrier penetration Drug-likeness

Recommended Application Scenarios for 2-(Isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide Based on Quantitative Differentiation Evidence


Pyrazole Regioisomer SAR Probe in Androgen Receptor Degrader or Kinase Inhibitor Programs

The 3-methylpyrazole substitution pattern differentiates this compound from its 4-methyl regioisomer. Researchers conducting systematic SAR around the pyrazole B-ring in AR degraders, RORγt inverse agonists, or kinase inhibitors should use this compound specifically to probe the effects of 3-methyl placement on target binding and functional activity. Published pyrazole-propanamide SARD series demonstrate that regioisomeric methyl positioning can produce >10-fold changes in degradation potency [1]. Substituting the 4-methyl analog would confound structure–activity correlations and lead to incorrect pharmacophore models.

Conformational Restriction Studies Using a Quaternary α-Methyl Amino Amide Scaffold

The quaternary 2-methyl group on the propanamide backbone provides conformational restriction absent in the des-methyl analog (CAS 1343762-48-0). This compound is recommended for studies investigating the effect of α,α-disubstitution on target residence time, metabolic stability, and stereochemical simplification (achiral vs. racemic). The reduced conformational entropy and enhanced amide bond shielding predicted for this scaffold make it suitable for obtaining cleaner biophysical binding data (SPR, ITC) compared to the more flexible des-methyl comparator [2].

Cell-Permeable Probe Development Requiring Balanced Lipophilicity and Low TPSA

With a computed TPSA of 72.9 Ų and XLogP3 of 0.1, this compound occupies favorable physicochemical space for cell permeability and potential CNS exposure [3]. It is recommended as a starting scaffold for phenotypic screening campaigns requiring intracellular or CNS target engagement, particularly when compared to larger pyrazole-propanamide derivatives (MW >350) that may suffer from permeability limitations. The N-isopropylamino group provides a lipophilicity advantage over the N-methylamino analog (ΔXLogP3 ≈ +0.6–0.8) for passive membrane diffusion.

High-Reproducibility Biochemical Assays Requiring Defined Purity Specifications

The compound's documented commercial purity of 97–98% , combined with availability from multiple independent suppliers, makes it suitable for quantitative biochemical assays (IC₅₀, Kd, EC₅₀ determinations) where impurity-driven variability must be minimized. Laboratories requiring batch-to-batch consistency for long-term SAR campaigns should prefer this compound over analogs with lower or undocumented purity specifications (e.g., the unsubstituted pyrazole analog at 95% purity), as the 2–3% absolute purity difference corresponds to a 40–60% reduction in total impurity burden.

Quote Request

Request a Quote for 2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.